N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a crucial role in adipocyte differentiation, fat-specific gene expression, and modulates macrophage functions .
Mode of Action
This compound acts as a PPARγ agonist . It binds to PPARγ, activating it, which in turn regulates the transcription of genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation .
Biochemical Pathways
Upon activation, PPARγ forms heterodimers with retinoid X receptors (RXRs). These heterodimers regulate the transcription of genes involved in insulin action, adipocyte differentiation, lipid metabolism, and inflammation . The activation of PPARγ can lead to the modulation of macrophage functions and stimulate the uptake of oxidized low-density lipoprotein (x-LDL) .
Result of Action
The activation of PPARγ by this compound can lead to a variety of cellular effects. It can stimulate adipocyte differentiation and fat-specific gene expression, potentially influencing lipid metabolism . It may also modulate macrophage functions, potentially affecting inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of 2-benzoylphenylamine with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common solvents used in the synthesis include ethanol, methanol, and dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound, ensuring high purity and consistency. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1,N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique benzothiophene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Biological Activity
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including analgesic, anti-inflammatory, and antioxidant properties.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene core with a carboxamide functional group. Its molecular formula is C18H19N1O2S1, and it possesses unique physicochemical properties that influence its biological activity.
Analgesic Activity
Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant analgesic effects. For instance, a related compound was tested using the "hot plate" method on mice and showed an analgesic effect that surpassed that of the standard drug metamizole. This suggests that this compound may possess similar or enhanced analgesic properties compared to existing analgesics .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory enzymes such as 5-lipoxygenase (LO), with IC50 values in the sub-micromolar range. This inhibition indicates potential applications in treating inflammatory conditions .
Antioxidant Activity
Antioxidant activity is another area where this compound shows promise. Research has highlighted its capacity to scavenge free radicals and reduce oxidative stress markers in biological systems. The presence of the catechol moiety in related compounds has been linked to enhanced antioxidant properties .
Case Studies
-
Analgesic Study :
- Method : Hot plate test on outbred white mice.
- Results : The compound exhibited significant pain relief compared to control groups.
- : Potential for development as a new analgesic agent.
-
Anti-inflammatory Study :
- Method : Enzyme inhibition assays.
- Results : Effective inhibition of 5-lipoxygenase with low IC50 values.
- : Strong candidate for anti-inflammatory drug development.
-
Antioxidant Study :
- Method : DPPH radical scavenging assay.
- Results : High scavenging activity indicating potential protective effects against oxidative damage.
- : Could be beneficial in formulations aimed at reducing oxidative stress.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-(2-benzoylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c24-21(15-8-2-1-3-9-15)17-11-4-6-12-19(17)23-22(25)18-14-26-20-13-7-5-10-16(18)20/h1-4,6,8-9,11-12,14H,5,7,10,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKJVVPSUHUQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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